8-Bromo-4-chloro-6-methylquinoline CAS number
8-Bromo-4-chloro-6-methylquinoline CAS number
An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline (CAS: 1156602-22-0)
Introduction
8-Bromo-4-chloro-6-methylquinoline is a polysubstituted heterocyclic compound built on the quinoline framework. Quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific arrangement of a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position imparts a unique combination of reactivity and steric and electronic properties.[1] This makes it a highly valuable and versatile building block in synthetic organic chemistry.[1][3]
Primarily, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.[1][3] Its functional groups act as reactive handles for a variety of chemical transformations, enabling the exploration of chemical space in drug discovery programs targeting cancer and microbial infections.[2][3] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field.
Compound Identification and Physicochemical Properties
The identity and fundamental properties of 8-Bromo-4-chloro-6-methylquinoline are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Identifier | Value |
| CAS Number | 1156602-22-0[1][3][4] |
| IUPAC Name | 8-bromo-4-chloro-6-methylquinoline[1][3] |
| Molecular Formula | C₁₀H₇BrClN[1][3] |
| Molecular Weight | 256.52 g/mol [1][3] |
| Canonical SMILES | CC1=CC2=C(C=CN=C2C(=C1)Br)Cl[1][3] |
| InChI | InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3[1][3] |
| InChI Key | XZLLMICSEAATSX-UHFFFAOYSA-N[1][3] |
The physical characteristics of the compound dictate its handling, storage, and use in experimental setups.
| Property | Value |
| Physical Form | Solid[5] |
| Solubility | Soluble in organic solvents like DMSO and THF; poorly soluble in water.[3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[5][6] |
| Stability | Stable under normal laboratory conditions; may decompose at extreme pH or temperature.[3] |
Synthesis and Mechanistic Insights
The synthesis of 8-Bromo-4-chloro-6-methylquinoline is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. The general strategy involves the construction of the quinoline core followed by functionalization, or the use of pre-functionalized precursors.
General Synthetic Workflow
A common approach begins with a substituted aniline to first construct the quinoline ring system, often yielding a 4-hydroxyquinoline (a quinolin-4-ol), which is then chlorinated. The bromination can occur before or after ring formation, depending on the desired regioselectivity governed by the directing effects of the existing substituents.
Caption: General synthetic pathway for 8-Bromo-4-chloro-6-methylquinoline.
Protocol: One-Pot Multicomponent Synthesis
A highly efficient method involves a one-pot cascade reaction sequence that improves upon stepwise protocols by avoiding the isolation of potentially unstable intermediates.[3] This approach leverages a sequential Skraup-Doebner-Von Miller reaction.
Objective: To synthesize 8-bromo-4-chloro-6-methylquinoline with improved yield by minimizing intermediate handling.
Materials:
-
m-Chloroaniline
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Crotonaldehyde
-
Nitrobenzene (oxidant)
-
Copper(II) bromide (CuBr₂)
-
Hydrobromic acid (HBr)
-
Suitable reaction solvent (e.g., high-boiling point ether)
-
Standard glassware for organic synthesis under an inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge the flask with m-chloroaniline and the solvent.
-
Michael Addition: While stirring, add crotonaldehyde to the mixture. Heat the reaction to 80°C and maintain for 1 hour. This step accomplishes the initial Michael addition.[3]
-
In-situ Oxidation: Without cooling or workup, add nitrobenzene to the reaction mixture. The nitrobenzene acts as an in-situ oxidant to aromatize the dihydropyridine ring intermediate formed in the previous step, yielding the quinoline core.
-
Bromination: Following the aromatization, introduce CuBr₂ and a catalytic amount of HBr directly into the flask. This step effects the electrophilic bromination of the quinoline ring.[3]
-
Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts and the oxidant byproducts. The crude product can then be purified using column chromatography or recrystallization to yield pure 8-bromo-4-chloro-6-methylquinoline.
Causality and Trustworthiness: This one-pot protocol is superior because it proceeds through a cascade of reactions without isolating intermediates, which can be time-consuming and lead to product loss.[3] The 85% overall yield reported for this method is a significant improvement over traditional stepwise syntheses.[3] Each step is a well-established transformation; their combination into a single pot demonstrates an advanced understanding of reaction compatibility and efficiency. The final purification step ensures the high purity required for subsequent applications.
Chemical Reactivity and Applications
The utility of 8-Bromo-4-chloro-6-methylquinoline stems from the distinct reactivity of its halogen substituents. The chlorine at the 4-position and the bromine at the 8-position are excellent leaving groups and can be selectively targeted in various reactions.
Types of Reactions:
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Nucleophilic Substitution: The halogen atoms, particularly the chlorine at the C4 position, can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This is a foundational reaction for building molecular diversity.[3]
-
Palladium-Catalyzed Coupling Reactions: The C-Br bond is particularly susceptible to oxidative addition by palladium catalysts, making it an ideal handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.
Caption: Reactivity of 8-Bromo-4-chloro-6-methylquinoline as a versatile scaffold.
Key Applications:
-
Medicinal Chemistry: It is a cornerstone intermediate for synthesizing potential therapeutic agents.[1][3] Derivatives have shown promise as antimicrobial and anticancer drugs, potentially acting by inhibiting enzymes or modulating critical biological pathways.[1][2][3]
-
Organic Synthesis: It serves as a complex and pre-functionalized building block for the total synthesis of natural products or other intricate molecular targets.[1][3]
-
Material Science: The quinoline core has unique electronic and optical properties. This compound is explored for creating novel materials for applications in electronics and photonics.[1][3]
Safety and Handling
Proper handling of 8-Bromo-4-chloro-6-methylquinoline is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear guide to its risks.
| Hazard Information | Details |
| Signal Word | Danger[5][6] |
| Hazard Statements | H301: Toxic if swallowed.[5][6] H318: Causes serious eye damage.[5] |
| Precautionary Codes | P280: Wear protective gloves/eye protection.[5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid dust formation and inhalation.[7]
-
Store the compound in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere as recommended.[5][6][7]
Spectral Characterization
While a complete, verified set of spectra for this specific compound is not publicly available from all suppliers, its structure would be confirmed using a standard suite of analytical techniques. For analogous structures like 8-Bromoquinoline, comprehensive spectral data exists and serves as a reference.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the number and connectivity of hydrogen atoms. Key signals would include a singlet for the methyl group protons and distinct aromatic protons, whose splitting patterns and chemical shifts would verify the substitution pattern on the quinoline ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): MS would determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula C₁₀H₇BrClN. The isotopic pattern would be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: IR would identify the functional groups present, showing characteristic peaks for C-H (aromatic and aliphatic), C=C, and C=N bonds within the quinoline ring system.
Conclusion
8-Bromo-4-chloro-6-methylquinoline is a strategically designed chemical intermediate of significant value to the scientific research community. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for synthetic diversification. For professionals in drug development and material science, this compound offers a reliable starting point for creating novel molecules with tailored biological or physical properties. The availability of efficient synthesis protocols further enhances its utility, making it an indispensable tool for advancing modern chemical research.
References
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 8-Bromo-4-chloro-6-methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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